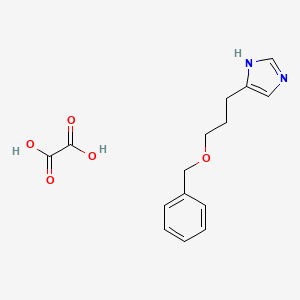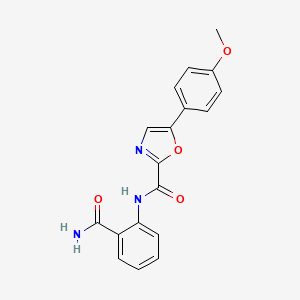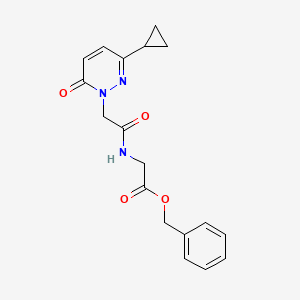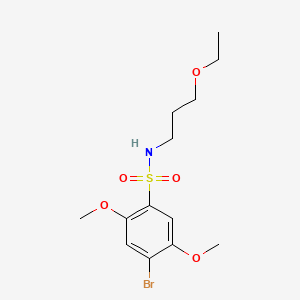
Proxyfan oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proxyfan oxalate is a high-affinity ligand for histamine H3 receptors. It acts as a protean agonist, meaning its activity can range from full agonist to inverse agonist depending on the system used. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neurology and pharmacology .
Preparation Methods
The synthesis of proxyfan oxalate involves several steps. The primary synthetic route includes the reaction of 4-(3-phenylmethoxy)propyl-1H-imidazole with oxalic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at controlled temperatures .
Chemical Reactions Analysis
Proxyfan oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Proxyfan oxalate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the pharmacology of histamine H3 receptors.
Biology: this compound is utilized in research related to neurotransmission and receptor signaling.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Proxyfan oxalate acts on histamine H3 receptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release. The compound can function as a full agonist, partial agonist, or inverse agonist, depending on the receptor conformation and the cellular environment. This versatility makes it a valuable tool for studying receptor pharmacology and signaling pathways .
Comparison with Similar Compounds
Proxyfan oxalate is unique in its ability to act as a protean agonist. Similar compounds include:
Thioperamide: An inverse agonist at histamine H3 receptors.
Imetit: A full agonist at histamine H3 receptors.
Clobenpropit: A potent antagonist at histamine H3 receptors.
Compared to these compounds, this compound’s ability to exhibit a range of activities makes it particularly useful for research purposes .
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
oxalic acid;5-(3-phenylmethoxypropyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
QVMZCQMJBQSPSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)

![2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}oxy)acetic acid](/img/structure/B2933329.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2933330.png)
![2-({4-[(E)-[(4-fluorophenyl)methylidene]amino]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2933334.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933335.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2933338.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethoxybenzamide](/img/structure/B2933342.png)

![Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2933346.png)
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)

